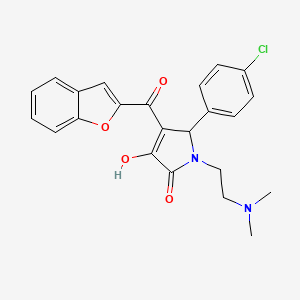
4-(benzofuran-2-carbonyl)-5-(4-chlorophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(benzofuran-2-carbonyl)-5-(4-chlorophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H21ClN2O4 and its molecular weight is 424.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(benzofuran-2-carbonyl)-5-(4-chlorophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one, often referred to as a benzofuran derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationship (SAR), and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, integrating benzofuran and pyrrol derivatives. The general synthetic pathway can be outlined as follows:
- Formation of Benzofuran Derivative : Benzofuran is synthesized through the cyclization of ortho-hydroxyaryl ketones.
- Pyrrol Derivative Formation : The pyrrol framework can be constructed via a cyclization reaction involving an appropriate amine and carbonyl compound.
- Final Coupling : The final product is obtained by coupling the benzofuran moiety with the pyrrol derivative under acidic or basic conditions.
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibit cell proliferation in various cancer cell lines, including human leukemia HL-60 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, attributed to the modulation of signaling pathways like MAPK and PI3K/Akt .
Antibacterial Properties
Benzofuran derivatives have also shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to our target compound have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other nosocomial pathogens . The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
Inhibition of the 5-lipoxygenase enzyme system has been noted in studies involving benzofuran compounds. This inhibition can reduce the production of leukotrienes, which are mediators in inflammatory responses . Such activity suggests potential applications in treating inflammatory diseases like asthma and allergic rhinitis.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the benzene and pyrrol rings significantly influence biological activity:
- Chlorine Substitution : The presence of a chlorine atom at the para position on the phenyl ring enhances antibacterial activity.
- Dimethylamino Group : The dimethylamino group contributes to increased solubility and bioavailability, which is crucial for therapeutic efficacy.
- Hydroxyl Group : The hydroxy substituent on the pyrrol ring is essential for maintaining biological activity, likely through hydrogen bonding interactions with target proteins.
Case Studies
- Anticancer Study : A recent study evaluated the cytotoxic effects of various benzofuran derivatives on HL-60 leukemia cells. Results indicated that compounds with similar structural motifs to our target compound induced apoptosis via mitochondrial pathways, highlighting their potential as anticancer agents .
- Antibacterial Screening : In vitro assays revealed that certain benzofuran derivatives exhibited MIC values below 10 µg/mL against MRSA, suggesting strong antibacterial properties. These findings support further development of these compounds as novel antibiotics .
Properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4/c1-25(2)11-12-26-20(14-7-9-16(24)10-8-14)19(22(28)23(26)29)21(27)18-13-15-5-3-4-6-17(15)30-18/h3-10,13,20,28H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKJEXGLVDUFEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














